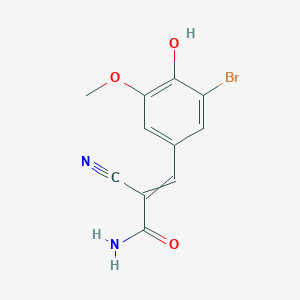
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2411263-64-2 . It has a molecular weight of 214.65 and is typically stored at room temperature . It is usually available in powder form .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid hydrochloride, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O2.ClH/c12-9 (13)7-4-6-2-1-3-10-8 (6)11-5-7;/h4-5H,1-3H2, (H,10,11) (H,12,13);1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves multicomponent reactions . For instance, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 214.65 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Noncovalent Weak Interactions
Studies have focused on the noncovalent weak interactions between the organic base of 5,7-dimethyl-1,8-naphthyridine-2-amine, a derivative of the compound , and various carboxylic acids. This has enhanced understanding of binding mechanisms, especially in the formation of proton-transfer complexes with carboxylic acids ranging from monocarboxylic to tricarboxylic acids. These complexes are characterized by X-ray diffraction, IR, mp, and elemental analysis, revealing intricate 3D framework structures facilitated by hydrogen bonds and other weak interactions (Jin, Liu, Wang, & Guo, 2011).
Synthesis of Fluoronaphthoic Acids
In another study, the synthesis of various mono- and difluoronaphthoic acids is described, highlighting the importance of aryl carboxamides in biologically active compounds. The synthesis process includes electrophilic fluorination and a new route involving the elaboration of commercial fluorinated phenylacetic acids, which are structurally related to the compound (Tagat et al., 2002).
Antibacterial Applications
A study on pyridonecarboxylic acids, closely related to the compound of interest, discusses their use as antibacterial agents. It examines the synthesis and structure-activity relationships of various 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, an antibacterial agent. This research provides insights into the potential antibacterial applications of similar compounds (Matsumoto et al., 1984).
Spectroscopic Properties
The synthesis and spectroscopic properties of various naphthyridine derivatives, including 5,6-dihydro-8-hydroxy-5-oxo-2,6-naphthyridine-7-carboxylic acid derivatives, have been studied. These compounds, with potential pharmacological activity, demonstrate important features in their spectroscopic data, supporting their structural analysis (Perillo, Kremenchuzky, & Blanco, 2009).
Supramolecular Networks
Further research delves into the hydrogen bonding between 2-aminoheterocyclic compounds, such as 5,7-dimethyl-1,8-naphthyridine-2-amine, and carboxylic acid derivatives. This study helps understand the binding roles of these compounds in forming supramolecular architectures, stabilized by various non-covalent interactions (Jin et al., 2011).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to refer to the MSDS for complete safety information .
Orientations Futures
The development of methods for the synthesis of 1,8-naphthyridines, including 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid hydrochloride, has been of considerable interest to the synthetic community . Efforts are being made to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may focus on improving the synthesis process and exploring the potential applications of this compound.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7;/h4-5H,1-3H2,(H,10,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYOXVJPQVVRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2728093.png)
![N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide](/img/structure/B2728094.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide](/img/structure/B2728097.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)

![2-(4-Fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2728110.png)
![N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728111.png)


![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2728114.png)
